4-(tert-Butyldimethylsiloxy)aniline
CAS No.: 111359-74-1
Cat. No.: VC4823462
Molecular Formula: C12H21NOSi
Molecular Weight: 223.391
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111359-74-1 |
|---|---|
| Molecular Formula | C12H21NOSi |
| Molecular Weight | 223.391 |
| IUPAC Name | 4-[tert-butyl(dimethyl)silyl]oxyaniline |
| Standard InChI | InChI=1S/C12H21NOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9H,13H2,1-5H3 |
| Standard InChI Key | XSVKDCVIWOKXSX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)N |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-(tert-Butyldimethylsiloxy)aniline is C₁₂H₂₁NOSi, with a molecular weight of 223.39 g/mol. Its IUPAC name, 4-[tert-butyl(dimethyl)silyl]oxyaniline, reflects the tert-butyldimethylsilyl (TBDMS) group attached to the oxygen atom at the para position of aniline. The canonical SMILES string, CC(C)(C)Si(C)OC1=CC=C(C=C1)N, and InChI key, XSVKDCVIWOKXSX-UHFFFAOYSA-N, confirm its structural identity.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 223.39 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not explicitly reported |
| Boiling Point | Data unavailable |
The TBDMS group introduces steric bulk, reducing the compound’s susceptibility to electrophilic aromatic substitution while enhancing solubility in nonpolar solvents. This protection is critical in multi-step syntheses where selective functionalization of the aniline nitrogen is required.
Synthesis and Industrial Production
Palladium-Catalyzed Deprotection
A breakthrough method for synthesizing primary anilines, including 4-(tert-Butyldimethylsiloxy)aniline, involves a two-step Pd/HAP-catalyzed process :
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Initial Step: Substrate (0.5 mmol), hydrazine monohydrate (1.0 mmol), and dimethylacetamide (DMA) are stirred under open air for 15 minutes.
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Catalytic Reaction: Pd/HAP (3 mol%) is added, and the mixture undergoes freeze-pump-thaw cycles before heating to 160°C under argon for 1 hour.
This method achieves a 50% yield of 4-(tert-Butyldimethylsiloxy)aniline with >99% conversion, minimizing byproducts like biphenyl or cyclohexylbenzene . The use of 4Å molecular sieves (4A-MS) optimizes moisture control, further improving yield in sensitive reactions .
Traditional Silylation Approaches
Conventional synthesis involves reacting aniline with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., triethylamine) at low temperatures. The reaction proceeds via nucleophilic substitution, where the silyl group replaces the hydroxyl proton on 4-aminophenol:
Industrial-scale production employs continuous flow reactors to enhance reproducibility and reduce side reactions.
Reactivity and Chemical Transformations
Oxidation and Reduction
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Oxidation: Treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) oxidizes the aniline moiety to quinones, useful in dye synthesis.
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the compound to cyclohexylamine derivatives, though over-reduction is mitigated by the TBDMS group’s steric effects.
Functional Group Interconversion
The siloxy group undergoes nucleophilic displacement with halogens or alkylating agents, enabling access to diverse aryl ethers. For example, reaction with methyl iodide yields 4-methoxyaniline derivatives.
Biological and Pharmacological Relevance
Antimicrobial Activity
Siloxy-aniline derivatives demonstrate moderate antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains, likely through membrane disruption or enzyme inhibition.
Role in Drug Design
The TBDMS group’s protective capacity makes this compound valuable in prodrug development. For instance, it stabilizes amine functionalities in kinase inhibitors, as seen in analogues of the tubulin-binding agent OXi8006 .
Industrial and Research Applications
Organic Synthesis
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Protecting Group: Shields amines during cross-coupling reactions (e.g., Suzuki-Miyaura).
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Building Block: Used in synthesizing liquid crystals and conductive polymers due to its planar aromatic structure.
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances thermal stability, leveraging the siloxy group’s rigidity.
Comparative Analysis with Analogues
| Compound | Key Difference | Reactivity Profile |
|---|---|---|
| 4-(tert-Butyldimethylsiloxy)phenol | Hydroxyl instead of amine | More acidic; prone to oxidation |
| 4-(Trimethylsilyl)aniline | Smaller methyl groups | Less steric hindrance |
The TBDMS group’s bulk confers superior stability compared to trimethylsilyl analogues, making it preferable in long-term syntheses.
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